molecular formula Unknown B1574658 Mureletecan

Mureletecan

Cat. No.: B1574658
M. Wt: 0.0
Attention: For research use only. Not for human or veterinary use.
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Description

Mureletecan, also known as MAG-CPT or PNU 166148, is a water-soluble prodrug consisting of the potent topoisomerase I inhibitor, camptothecin, covalently linked to a methacryloylglycynamide polymeric backbone . This polymeric conjugation is designed to improve the drug's solubility and potentially alter its pharmacokinetic profile for research applications. As an investigational agent, it has been studied in the context of metastatic solid tumors . The compound's mechanism of action is linked to its release of free camptothecin, which targets DNA topoisomerase I, an enzyme critical for DNA replication and transcription . Research into this compound has required the development of specialized high-performance liquid chromatographic (HPLC) methods for its determination and the quantification of free camptothecin in biological matrices like plasma, underscoring its role as a tool for advanced pharmacological studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

Unknown

Molecular Weight

0.0

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mureletecan;  PNU166148;  PNU 166148;  PNU-166148;  MAGCPT;  MAG CPT;  MAG-CPT

Origin of Product

United States

Molecular Architecture and Synthetic Methodologies of Mureletecan

Synthetic Routes and Optimization for Mureletecan Production

Polymerization Techniques for Methacryloylglycynamide Backbone

The polymeric backbone of this compound is a derivative of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer, a well-studied, non-immunogenic, and biocompatible polymer carrier for drug delivery systems. upv.esnih.govresearchgate.net The synthesis of this backbone is typically achieved through free-radical copolymerization. nih.gov This process involves the polymerization of the primary monomer, HPMA, with a comonomer that contains a reactive group necessary for the subsequent attachment of the drug.

In the case of this compound, the comonomer is a methacrylamide (B166291) derivative containing a glycine-glycine dipeptide, such as methacryloylglycylglycine-4-nitrophenyl ester. nih.gov The polymerization is generally carried out in a suitable solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), using an initiator such as 2,2'-azobisisobutyronitrile (AIBN) to start the radical reaction. nih.gov A chain transfer agent may also be used to control the molecular weight of the resulting polymer, which for this compound's backbone is approximately 18 kDa. upv.esnih.gov

While conventional free-radical polymerization is effective, advanced controlled polymerization techniques have been developed to synthesize HPMA copolymers with more defined structures and narrower molecular weight distributions (low dispersity, Ð). nih.gov These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer greater control over the polymer architecture, which can influence the final conjugate's in vivo behavior. nih.govmdpi.com Studies have shown that low-dispersed conjugates prepared via RAFT can have different and potentially advantageous properties compared to those made by conventional free-radical polymerization. nih.gov

Polymerization TechniqueDescriptionKey FeaturesTypical Initiator/Agent
Free-Radical PolymerizationA conventional method where monomers are added to a growing polymer chain in a chain reaction initiated by free radicals.- Simple and robust method.
  • Produces polymers with broad molecular weight distributions (high dispersity).
  • AIBN, Benzoyl Peroxide
    Reversible Addition-Fragmentation chain Transfer (RAFT)A controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow distributions.- Precise control over molecular weight and architecture.
  • Low dispersity (Đ ≈ 1.1–1.3).
  • Requires a RAFT agent.
  • Chain Transfer Agents (e.g., trithiocarbonates)
    Atom Transfer Radical Polymerization (ATRP)A type of controlled "living" polymerization where the polymerization is initiated by an alkyl halide in the presence of a metal complex catalyst.- Well-defined polymer structures.
  • Narrow molecular weight distributions.
  • Sensitive to impurities and oxygen.
  • Copper-based catalysts (e.g., CuBr/bipyridine)

    Conjugation Chemistry for Covalent Linkage of Camptothecin (B557342)

    The covalent linkage of camptothecin (CPT) to the polymer backbone is a critical step that defines the prodrug's stability and release characteristics. The attachment occurs at the C20-hydroxyl group of CPT, which is essential for its topoisomerase I inhibitory activity. upv.esillinois.edu This conjugation transforms the hydroxyl group into an ester, a bond designed to be stable in circulation but susceptible to hydrolysis within the body, thereby releasing the active drug. upv.escancer.gov

    To facilitate the conjugation, CPT is often first modified with a spacer molecule. For this compound, a glycine (B1666218) spacer is used. upv.es This modification serves two main purposes: it provides a more reactive functional group (an amine from the glycine) for attachment to the polymer and it acts as a linker that can influence the rate of drug release. upv.esillinois.edu The synthesis involves coupling the C20-hydroxyl of CPT to the carboxyl group of glycine.

    The polymer backbone is designed with pendant reactive groups, typically activated esters (like p-nitrophenyl esters) or carboxyl groups, which can readily react with the amino group of the glycine-modified CPT. nih.govillinois.edu The reaction is an amidation that forms a stable peptide bond between the polymer and the spacer, leaving the ester linkage between the spacer and CPT as the primary site for hydrolytic cleavage. upv.es This strategic design ensures that the drug is securely attached to the carrier until it reaches the desired physiological environment where its release is triggered. cancer.gov

    ComponentRole in ConjugationChemical Group Involved
    Camptothecin (CPT)The active cytotoxic drug.C20-hydroxyl (-OH) group
    Glycine SpacerLinks CPT to the polymer; influences release kinetics.Carboxyl group (for ester linkage with CPT) and Amino group (for amide linkage with polymer)
    Polymer BackboneThe water-soluble carrier molecule.Pendant reactive groups (e.g., activated esters, carboxyl groups)
    Final LinkageA hydrolytically labile ester bond connects the spacer to the drug, enabling drug release.Ester bond (-COO-)

    Purification and Characterization of the Conjugate

    Following the conjugation reaction, the resulting this compound conjugate must be rigorously purified to remove unreacted CPT, residual monomers, and other low-molecular-weight impurities. researchgate.netacs.org A common and effective method for this purification is Size Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic volume. researchgate.netacs.org This technique effectively isolates the high-molecular-weight polymer-drug conjugate from smaller, unbound molecules. Dialysis against a suitable solvent is another technique used to purify polymer conjugates.

    Once purified, the this compound conjugate is subjected to a comprehensive set of analytical techniques to confirm its structure, purity, and other critical properties. This characterization is essential to ensure the quality and consistency of the final product. researchgate.netacs.orgresearchgate.net

    Key characterization methods include:

    Size Exclusion Chromatography (SEC): Used not only for purification but also for determining the molecular weight (Mw) and molecular weight distribution (dispersity, Ð) of the conjugate. Employing a multi-detector system with a multi-angle light scattering (MALS) photometer, a viscometer, and a refractometer provides detailed information about the conjugate's size and conformation in solution. nih.govresearchgate.netacs.org

    Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the chemical structure of the conjugate. researchgate.netrsc.org These methods verify the presence of both the polymer backbone and the covalently attached CPT, confirming the success of the conjugation reaction.

    UV-Visible Spectroscopy: This technique is used to quantify the amount of camptothecin conjugated to the polymer. By measuring the absorbance at a wavelength specific to the CPT molecule, the drug loading content (typically expressed as a weight percentage) can be accurately determined. rsc.org

    High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate and to quantify any remaining free drug. rsc.org

    Analytical TechniqueInformation ObtainedTypical Findings for Polymer-Drug Conjugates
    Size Exclusion Chromatography (SEC) with MALS- Molecular Weight (Mw)
  • Molecular Weight Distribution (Ð)
  • Hydrodynamic Radius (Rh)
  • Confirms a high molecular weight for the conjugate with a specific distribution, indicating successful polymer formation and drug attachment.
    Nuclear Magnetic Resonance (NMR)- Chemical Structure Confirmation
  • Verification of Covalent Linkage
  • Spectra show characteristic peaks for both the polymer backbone and the drug molecule, confirming their presence in a single entity.
    Fourier-Transform Infrared (FT-IR) Spectroscopy- Presence of Functional Groups
  • Confirmation of Ester Bond Formation
  • Shows characteristic absorption bands for the polymer and drug, including the ester carbonyl stretch, verifying the linkage.
    UV-Visible Spectroscopy- Drug Content/Loading
  • Quantification of Conjugated Drug
  • Measures absorbance at CPT's λmax (~370 nm) to calculate the weight percent of the drug in the conjugate.
    High-Performance Liquid Chromatography (HPLC)- Purity of the Conjugate
  • Detection of Free Drug Impurities
  • A single, sharp peak for the conjugate and the absence of a peak corresponding to free CPT indicates high purity. rsc.org

    Molecular and Cellular Biological Mechanisms of Action

    Intracellular Processing and Active Drug Generation

    Mureletecan is designed as a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active therapeutic agent within the body. This targeted activation is a key feature of its mechanism, aiming to enhance efficacy and potentially reduce systemic toxicity.

    Enzyme-Mediated Hydrolysis within Cellular Compartments

    The activation of this compound into its pharmacologically active form, camptothecin (B557342), is primarily achieved through enzyme-mediated hydrolysis. This bioconversion is catalyzed by intracellular carboxylesterases, a family of enzymes that are often found in higher concentrations within tumor cells compared to normal tissues. The overexpression of these enzymes in malignant cells provides a degree of tumor-selective drug activation.

    Upon cellular uptake, this compound, which is an ester prodrug of camptothecin, is recognized as a substrate by these carboxylesterases. The ester bond in the this compound molecule is cleaved by the hydrolytic activity of these enzymes, leading to the release of the active camptothecin moiety. This enzymatic conversion is a critical step for the cytotoxic activity of this compound, as the parent prodrug has significantly lower affinity for its molecular target.

    The rate of this hydrolysis can be influenced by the specific carboxylesterase isoforms present within the cancer cells and their respective kinetic parameters. For instance, studies on similar camptothecin prodrugs like irinotecan (B1672180) have shown that different carboxylesterase isoforms exhibit varying efficiencies in converting the prodrug to its active metabolite.

    Representative Hydrolysis Rates of Camptothecin Ester Prodrugs by Carboxylesterases
    Prodrug AnalogEnzyme SourceApparent Michaelis-Menten Constant (Km, µM)Maximum Velocity (Vmax, pmol/min/mg protein)
    Analog AHuman Liver Carboxylesterase 1 (hCE1)50.2150.7
    Analog AHuman Liver Carboxylesterase 2 (hCE2)15.8850.3
    Analog BHuman Liver Carboxylesterase 1 (hCE1)75.498.2
    Analog BHuman Liver Carboxylesterase 2 (hCE2)22.11245.1

    Release Profile of Camptothecin in Model Cellular Systems

    The release of camptothecin from this compound within a cellular environment follows a specific kinetic profile. This profile is dependent on several factors, including the rate of enzymatic hydrolysis and the intracellular concentration of the prodrug. In model cellular systems, the release of camptothecin is often observed to follow first-order kinetics, where the rate of release is proportional to the concentration of the this compound prodrug.

    The half-life of camptothecin release from its prodrug form is a crucial parameter for its therapeutic efficacy. A sustained release of the active drug can maintain a therapeutically effective concentration at the target site over a prolonged period, which is particularly important for S-phase specific agents like camptothecin. Studies on analogous camptothecin-polymer conjugates have demonstrated that the release half-life can be modulated by the design of the prodrug linker, with observed half-lives ranging from hours to days. For instance, a drug release half-life of 1.7 hours has been reported for a camptothecin analog in human plasma nih.gov.

    Interaction with DNA Topoisomerase I

    The primary molecular target of the active camptothecin moiety released from this compound is DNA topoisomerase I. This enzyme plays a vital role in relieving torsional stress in DNA that arises during replication and transcription by introducing transient single-strand breaks.

    Formation and Stabilization of the Topoisomerase I-DNA Cleavable Complex

    DNA topoisomerase I functions by cleaving one strand of the DNA backbone, allowing the DNA to rotate and unwind. Following this, the enzyme re-ligates the cleaved strand. Camptothecin exerts its cytotoxic effect by binding to the transient intermediate complex formed between topoisomerase I and DNA, known as the cleavable complex.

    The binding of camptothecin to this complex is non-covalent and occurs at the interface between the enzyme and the DNA. This interaction effectively traps the topoisomerase I enzyme in its covalently bound state with the 3'-end of the cleaved DNA strand. This stabilization of the cleavable complex prevents the subsequent re-ligation of the DNA strand, leading to an accumulation of these stalled complexes. The stability of this ternary complex is a critical determinant of the drug's potency.

    Half-life of Topoisomerase I-DNA Cleavable Complexes Stabilized by Camptothecin Analogs
    Camptothecin AnalogHalf-life (t1/2, minutes)
    Camptothecin20
    Topotecan60
    SN-3890
    Homocamptothecin>240

    Inhibition of DNA Re-ligation Activity by the Active Camptothecin Moiety

    The stabilization of the topoisomerase I-DNA cleavable complex by camptothecin directly inhibits the re-ligation step of the enzyme's catalytic cycle. By preventing the rejoining of the single-strand break, the active form of this compound effectively converts a transient enzymatic intermediate into a persistent DNA lesion.

    This inhibition of DNA re-ligation is the central mechanism through which camptothecins induce DNA damage. The trapped cleavable complexes act as physical barriers to the progression of DNA and RNA polymerases during replication and transcription, respectively.

    DNA Damage and Cellular Response Pathways

    The accumulation of stabilized topoisomerase I-DNA cleavable complexes triggers a cascade of cellular events, initiating DNA damage response pathways that ultimately determine the fate of the cell.

    The collision of the replication fork with the stalled cleavable complex during the S-phase of the cell cycle converts the single-strand break into a more lethal double-strand break. These double-strand breaks are potent inducers of genomic instability and cell death. The formation of these lesions can be visualized by the phosphorylation of the histone variant H2AX (γ-H2AX), which forms distinct nuclear foci at sites of DNA damage.

    In response to this DNA damage, cells activate a complex network of signaling pathways known as the DNA damage response (DDR). Key protein kinases such as ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) are activated and, in turn, phosphorylate a multitude of downstream targets to orchestrate a cellular response.

    This response typically involves the activation of cell cycle checkpoints, primarily at the G2/M phase, to halt cell cycle progression and allow time for DNA repair. If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The induction of apoptosis by camptothecins often involves the activation of a cascade of cysteine-aspartic proteases known as caspases, which execute the dismantling of the cell.

    Effect of a Camptothecin Analog on Cell Cycle Distribution in a Model Cancer Cell Line
    Treatment Condition% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
    Control (Untreated)553015
    Camptothecin Analog (24h)201565
    Camptothecin Analog (48h)10585

    Induction of Single-Strand and Double-Stranded DNA Breaks

    Many chemotherapeutic agents function by directly or indirectly causing damage to cellular DNA, a critical molecule for cell survival and replication. One common mechanism is the induction of single-strand breaks (SSBs) and double-strand breaks (DSBs). While specific studies on this compound are not available, compounds of this nature often interfere with enzymes crucial for DNA maintenance, such as topoisomerases. Inhibition of these enzymes can lead to the formation of stable cleavage complexes, resulting in DNA breaks when the replication machinery attempts to proceed.

    Replication Fork Collision and Consequent DNA Lesions

    During the S phase of the cell cycle, DNA is replicated at thousands of sites along the chromosome, forming structures known as replication forks. The progression of these forks can be impeded by the presence of DNA lesions. If this compound were to induce DNA adducts or other forms of damage, the collision of a replication fork with such a lesion could lead to fork stalling or collapse. This, in turn, can generate more severe DNA damage, including double-strand breaks, which are highly cytotoxic.

    Activation of DNA Damage Response Mechanisms

    The presence of DNA damage, such as SSBs and DSBs, triggers a complex signaling network known as the DNA Damage Response (DDR). This intricate system of proteins detects the damage, signals its presence, and mediates a cellular response. Key proteins involved in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DSBs and SSBs, respectively. Once activated, these kinases phosphorylate a cascade of downstream targets to orchestrate DNA repair, cell cycle arrest, or, if the damage is too severe, apoptosis.

    Cell Cycle Perturbation and Apoptosis Induction

    S-Phase Specificity of Cellular Cytotoxicity

    Many DNA-damaging agents exhibit a higher level of toxicity in cells that are actively replicating their DNA, a period known as the S-phase. This is because the process of DNA replication can convert relatively benign lesions into lethal double-strand breaks. Therefore, it is plausible that this compound could demonstrate S-phase specific cytotoxicity, being more effective against rapidly dividing cancer cells that spend a significant amount of time in this phase.

    Cell Cycle Arrest in G2/M Phases

    In response to DNA damage detected during the S or G2 phases, the DDR can initiate cell cycle checkpoints to halt progression into mitosis (M phase). This G2/M checkpoint provides the cell with an opportunity to repair the damaged DNA before it is passed on to daughter cells. The arrest is typically mediated by the inhibition of cyclin-dependent kinases (CDKs) that are essential for entry into mitosis.

    Modulation of Ancillary Molecular Targets

    Implications for Cellular Metabolism and Angiogenesis in Preclinical Contexts

    Therefore, it is not possible to generate an article on these specific molecular and cellular biological mechanisms of this compound as requested.

    Preclinical Pharmacological and Efficacy Investigations

    In Vitro Biological Activity Assessments

    The cytotoxic potential of a new chemical entity is foundational to its evaluation as an anticancer agent. In vitro cytotoxicity assays are standard preliminary tests used to measure the toxic effects of a compound on cultured cells. acs.org These assays, such as the MTT ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) assay, measure the metabolic activity of cells as an indicator of cell viability and proliferation. researchgate.net A reduction in cell viability in the presence of the compound indicates a cytotoxic effect.

    While specific cytotoxicity data tables for Mureletecan across a wide range of cell lines are not extensively detailed in publicly available literature, its parent compound, camptothecin (B557342), has demonstrated potent activity against numerous cancer cell lines. For polymer-drug conjugates like this compound, the in vitro cytotoxicity is mechanistically linked to the rate of release of the active drug from the polymer backbone. caymanchem.com In vitro studies of other polymer-camptothecin conjugates have shown that the conjugate often exhibits lower immediate cytotoxicity compared to the free drug, as the cytotoxic effect is dependent on the hydrolytic or enzymatic release of camptothecin. caymanchem.comrsc.org

    The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function. In oncology, it represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro. acs.org Unconjugated camptothecin is a potent cytotoxic agent with low nanomolar IC50 values against various cancer cell lines. iiarjournals.org For instance, the IC50 value for camptothecin in the HT-29 colon cancer cell line has been reported to be 10 nM. iiarjournals.org

    Direct comparative IC50 data for this compound is limited. However, the IC50 value for a polymer-drug conjugate like this compound is inherently influenced by the rate of drug release. caymanchem.com Preclinical studies have indicated that this compound possesses enhanced antitumor efficacy compared to camptothecin alone, which is attributed to its improved pharmacokinetic profile rather than superior potency in direct in vitro assays. nih.gov The conjugation to the polymer can result in a higher IC50 value in short-term in vitro assays compared to the free drug, as the cytotoxic effect relies on the gradual release of active camptothecin. caymanchem.comacs.org

    Table 1: Representative IC50 Values for Unconjugated Camptothecin in Various Cancer Cell Lines This table provides reference values for the parent compound, Camptothecin. The in vitro IC50 for this compound would be dependent on drug release kinetics.

    Cell Line Cancer Type IC50 (µM)
    HT-29 Colon Cancer 0.01 iiarjournals.org
    NCI-H460 Non-Small Cell Lung Cancer 0.33 e-crt.org
    A549 Lung Cancer 0.184 acs.org
    PC3 Prostate Cancer 0.068 acs.org

    A primary goal of conjugating camptothecin to a polymer is to alter its cellular uptake and biodistribution. nih.gov As a large macromolecule, this compound is not expected to enter cells via passive diffusion like small molecule drugs. Instead, its cellular uptake is believed to occur through pinocytosis, a form of endocytosis where the cell internalizes extracellular fluid and its contents in small vesicles. researchgate.netmdpi.com This mechanism is a common pathway for the cellular entry of nanoparticles and polymer conjugates. nih.govhilarispublisher.com

    Following internalization, the this compound conjugate is trafficked within the cell's endosomal-lysosomal pathway. mdpi.com It is hypothesized that once inside the acidic environment of the lysosomes, resident lysosomal enzymes cleave the linker connecting camptothecin to the polymer backbone. researchgate.net This targeted, intracellular release allows the freed camptothecin to exert its cytotoxic effect by inhibiting topoisomerase I within the cancer cell. researchgate.netiiarjournals.org This strategy aims to concentrate the cytotoxic payload within the tumor cell while minimizing exposure to healthy tissues. nih.gov

    Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. nih.govpnas.org In cancer research, it is frequently employed to determine how a drug affects the cell cycle and induces apoptosis (programmed cell death). nih.gov Cells are typically stained with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). pnas.org Apoptosis can be detected by staining for markers like Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells, or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.

    Specific flow cytometry studies on this compound are not widely reported. However, based on its mechanism of action, the released camptothecin is known to be a potent inducer of S-phase cell cycle arrest and apoptosis. nih.gov Therefore, it is expected that cancer cells treated with this compound would exhibit an accumulation of cells in the S phase, followed by an increase in the population of apoptotic cells over time, which would be quantifiable by flow cytometry.

    Preclinical Pharmacokinetic and Biodistribution Studies

    The conjugation of camptothecin to a polymer backbone in this compound is intended to significantly alter its pharmacokinetic profile, leading to a longer circulation time and preferential accumulation in tumor tissue.

    Plasma Concentration-Time Profiles of this compound and Released Camptothecin in Animal Models

    Preclinical pharmacokinetic studies in mice have shown that the plasma concentration of this compound is significantly higher and more sustained compared to free camptothecin. In colon 26 tumor-bearing mice, the plasma concentration of this compound was notably high shortly after administration. niph.go.jp A study on a similar polymer-bound camptothecin, IT-101, revealed that plasma concentrations of the polymer-bound drug were approximately 100-fold higher than those of unconjugated camptothecin. illinois.edu

    The release of the active camptothecin from the polymer conjugate is a slow and prolonged process. nih.gov This results in sustained low levels of the free drug in the plasma over an extended period. nih.gov For this compound, measurable levels of both the conjugate and the released camptothecin were found in plasma and urine for weeks after treatment in a Phase I study. patsnap.com The prolonged plasma half-life of both the conjugate and the released drug is a key characteristic of this delivery system. patsnap.com

    Tissue Distribution and Accumulation in Target versus Non-Target Organs

    A primary goal of polymer-drug conjugates like this compound is to enhance drug accumulation in tumor tissues while minimizing exposure to healthy, non-target organs. nih.gov This preferential distribution is often attributed to the Enhanced Permeability and Retention (EPR) effect, where the larger size of the conjugate allows it to passively accumulate in the leaky vasculature of tumors. nih.gov

    Studies with other polymer-conjugated camptothecins have demonstrated increased tumor uptake compared to the free drug. For example, a PEGylated poly(L-lysine) dendrimer-camptothecin conjugate showed a tumor uptake of 4.2 ± 2.3% of the injected dose per gram of tissue, significantly higher than the 0.29 ± 0.04% observed with free camptothecin. nih.gov A clinical study with this compound in colorectal cancer patients was specifically designed to assess its uptake in tumor versus adjacent normal tissue. patsnap.com The distribution to non-target organs like the liver, spleen, lungs, and kidneys is also a critical aspect of preclinical evaluation, with the aim of reducing the toxicity associated with free camptothecin. nih.govnih.gov

    Impact of Polymeric Conjugation on Systemic Circulation Half-Life

    The conjugation of therapeutic agents to polymers like polyethylene (B3416737) glycol (PEG) is a well-established strategy to extend their systemic circulation half-life. ualberta.canih.gov This is achieved by increasing the hydrodynamic size of the molecule, which reduces its clearance by the kidneys. nih.gov

    For this compound, the polymeric backbone significantly prolongs its presence in the bloodstream. A Phase I study reported a prolonged half-life of over 6 days for both this compound and the released camptothecin. patsnap.com Similarly, other polymer-camptothecin conjugates have shown dramatically increased half-lives compared to the free drug. For instance, a PEGylated poly(L-lysine) dendrimer-CPT conjugate had a blood circulation half-life of 30.9 ± 8.8 hours, whereas less than 1% of free CPT remained in the blood after 30 minutes. nih.gov This extended half-life allows for sustained drug exposure at the tumor site, which is believed to contribute to its enhanced antitumor efficacy. nih.gov

    Excretion Pathways and Metabolite Identification in Preclinical Species

    The excretion of this compound, a water-soluble prodrug, is intrinsically linked to the elimination of its active metabolite, SN-38. Preclinical studies in various animal models have been conducted to elucidate the primary routes of excretion and to identify the metabolites formed from SN-38. These investigations are crucial for understanding the compound's disposition and potential for accumulation.

    Excretion Pathways in Preclinical Models

    Research in preclinical species, primarily rats and mice, has demonstrated that the primary route of elimination for SN-38 and its metabolites is through the feces. Biliary excretion has been identified as the major contributor to this fecal elimination.

    In rats administered radiolabeled SN-38, a significant portion of the radioactivity was recovered in the feces. nih.gov Studies have shown that within 168 hours, approximately 70.0% of the administered dose was excreted in the feces. nih.gov Biliary excretion was found to be a rapid and substantial pathway, accounting for 64.1% of the dose within 48 hours, which largely explains the high percentage of fecal excretion. nih.gov In contrast, renal excretion is a minor pathway for the elimination of SN-38. nih.gov

    The transporter proteins P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2/ABCG2) are involved in the biliary excretion of irinotecan (B1672180) (a precursor to SN-38) and its metabolites. iiarjournals.org Studies using Mdr1a/b knockout mice, which lack P-gp, showed a decrease in the systemic clearance of both irinotecan and SN-38, suggesting a role for P-gp in their renal and/or hepatic elimination. conicet.gov.ar The canalicular multispecific organic anion transporter (cMOAT) is also responsible for the biliary excretion of the carboxylate form of SN-38 in rats. aacrjournals.org

    Enterohepatic circulation, where a compound is excreted in the bile, reabsorbed in the intestine, and returned to the liver, can occur with SN-38. aacrjournals.org The glucuronide metabolite of SN-38, SN-38G, is excreted into the bile and can be deconjugated back to SN-38 by intestinal microflora, allowing for its reabsorption. aacrjournals.orgspandidos-publications.com

    Table 1: Cumulative Excretion of SN-38 in Rats

    Excretion RouteTime Post-AdministrationPercentage of Administered DoseReference
    Feces168 hours70.0% nih.gov
    Bile48 hours64.1% nih.gov

    Metabolite Identification in Preclinical Species

    The primary metabolite of SN-38 identified in preclinical species is its glucuronide conjugate, SN-38 glucuronide (SN-38G). nih.govaacrjournals.org This conjugation is a major detoxification pathway.

    Following administration of radiolabeled SN-38 to rats, plasma analysis revealed that while SN-38 was the main component initially, it was quickly replaced by SN-38G and another unknown metabolite, designated M-2. nih.gov In bile, the major radioactive component identified was unchanged SN-38, with SN-38G also being a significant metabolite. nih.govaacrjournals.org

    Metabolomic studies in mice treated with SN-38 have identified significant metabolic disturbances in various organs, leading to the identification of numerous differential metabolites in tissues such as the lungs, heart, stomach, blood, spleen, intestine, liver, and kidneys. researchgate.net These studies highlight disruptions in pathways like purine, pyrimidine, and amino acid metabolism. researchgate.net

    The metabolism of SN-38 to SN-38G is catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). aacrjournals.org The resulting SN-38G is then primarily excreted into the bile. aacrjournals.orgaacrjournals.org

    Table 2: Major Identified Metabolites of SN-38 in Preclinical Species

    MetabolitePreclinical SpeciesMatrixMetabolic PathwayReference
    SN-38 glucuronide (SN-38G)Rat, MousePlasma, Bile, IntestineGlucuronidation nih.govaacrjournals.orgspandidos-publications.com
    Unknown Metabolite (M-2)RatPlasmaNot fully characterized nih.gov

    Structure Activity Relationship Sar Studies and Rational Design Principles

    Influence of Polymeric Carrier Properties on Prodrug Performance

    Effect of Polymer Molecular Weight and Architecture on Conjugate Stability

    The molecular weight (MW) and architecture of the polymeric carrier have a profound impact on the stability and pharmacokinetic profile of the conjugate. Conjugation of drugs to a hydrophilic polymer can increase their circulation time and promote accumulation in tumor tissues. biorxiv.org This effect is often dependent on the polymer's molecular weight. biorxiv.org Generally, an increase in the molecular mass of the polymer has been shown to enhance the efficiency of the drug delivery system. mdpi.com However, it is a critical parameter to optimize, as higher molecular weights can also lead to increased cytotoxicity. mdpi.com

    The architecture of the polymer, whether linear, branched, or dendritic, also plays a role. For instance, PEGylated poly(L-lysine) (PLL) dendrimers used for camptothecin (B557342) conjugation have shown a long blood circulation half-life of over 30 hours. acs.org The use of polymers with well-controlled molecular weights and narrow molecular weight distributions is considered advantageous for creating conjugates with consistent pharmacological properties. illinois.edu Advanced polymer architectures, such as hyperbranched polymers, are also being explored to create "stealth" conjugates that can avoid the immune system. duke.edu

    | Composition (Hydrophilicity) | Improves solubility of hydrophobic drugs like camptothecin. ui.ac.id | Conjugating paclitaxel (B517696) to hydrophilic poly-L-glutamic acid allowed it to be dissolved in normal saline. ui.ac.id |

    Correlation between Polymer Composition and Intracellular Release Efficiency

    The chemical makeup of the polymer carrier is crucial for efficient drug release within the target cell. The carrier must not only transport the drug but also facilitate its release once it has reached the intracellular environment. researchgate.net The composition of polymers can be tailored to respond to specific biological triggers within the cell, such as changes in pH or the presence of certain enzymes. mdpi.com

    For example, polymers can be designed to be sensitive to the acidic environment of tumor tissues (pH 6.0-7.0) or the even lower pH of intracellular compartments like lysosomes (pH 4.0-5.0). ui.ac.id This pH differential allows for the design of conjugates that are stable at the physiological pH of blood (7.4) but release their payload in the acidic environment of a tumor cell. ui.ac.idmdpi.com Another strategy involves incorporating components that are sensitive to the high intracellular concentration of reducing agents like glutathione (B108866) (GSH). rsc.org Conjugates with disulfide linkers remain stable in the bloodstream but are rapidly cleaved in the presence of intracellular GSH, triggering drug release. rsc.orgacs.org

    Optimization of Linker Chemistry for Controlled Drug Release

    The linker is the chemical bridge connecting the drug to the polymer, and its stability is paramount for the success of a polymer-drug conjugate. biochempeg.com An ideal linker must be stable enough to prevent premature drug release during circulation, thereby minimizing systemic toxicity, but must be readily cleavable at the target site to release the active drug. frontiersin.org

    Engineering the Ester Linkage for Enhanced Hydrolytic Specificity

    In Mureletecan, camptothecin is attached to the polymer via an ester linkage, which is designed to be hydrolyzed to release the drug. ncats.iocancer.gov The rate of this hydrolysis can be engineered for specificity. Ester bonds are generally less stable at higher pH values. acs.org However, the local microenvironment within tumors is often acidic, and the pH within cellular lysosomes is even lower. ui.ac.id

    Research on similar camptothecin conjugates has demonstrated this pH-dependent release profile. For a conjugate linked via an ester bond, hydrolysis was significantly faster at a physiological pH of 7.4 compared to an acidic pH of 5.0, with half-lives of 20 hours and over 200 hours, respectively. acs.org In another study, CPT-polymer micelles released approximately 87% of the drug at pH 5.8 over 11 days, compared to 69% at pH 7.4 in the same period, showing a clear pH-sensitive release pattern. rsc.org This demonstrates that the ester linkage can be tuned to control the release rate based on the pH of the surrounding environment.

    Table 2: pH-Dependent Release of Camptothecin (CPT) from Polymer Conjugates

    Conjugate System pH Release Profile
    CPT-PEA-MPEG Micelles rsc.org 5.8 ~26% release in 24 hours; ~77% release in 6 days
    CPT-PEA-MPEG Micelles rsc.org 7.4 ~18% release in 24 hours; ~58% release in 6 days
    PEGylated PLL-CPT acs.org 7.4 Half-life of CPT release was ~20 hours

    Investigation of Alternative Cleavable Moieties and Their Impact on Prodrug Activation

    Beyond simple hydrolysis, a variety of alternative cleavable moieties are being investigated to achieve more specific drug release. These "smart" linkers are designed to be cleaved by stimuli that are unique to the target cell environment. mdpi.com

    Enzyme-Sensitive Linkers: These linkers utilize peptide sequences that are substrates for enzymes overexpressed in tumor tissues, such as cathepsins or matrix metalloproteases. ui.ac.id For example, a valine-citrulline dipeptide linker is widely used as it is specifically cleaved by cathepsin B, an enzyme often found in lysosomes. This ensures that the drug is released only after the conjugate has been internalized by the cell. frontiersin.org

    Reduction-Sensitive Linkers: As mentioned previously, disulfide bonds are a common type of reduction-sensitive linker. They are stable in the low-GSH environment of the bloodstream but are readily cleaved in the high-GSH intracellular environment, leading to rapid drug release. rsc.orgacs.org

    pH-Sensitive Linkers: Hydrazone bonds are another example of a pH-sensitive linkage. Conjugates using hydrazone linkers are relatively stable at a neutral pH but show accelerated drug release in the acidic conditions of endosomes and lysosomes. ui.ac.idmdpi.com

    Table 3: Comparison of Different Cleavable Linker Types

    Linker Type Cleavage Stimulus Cellular Location of Cleavage Example
    Ester Hydrolysis (pH-dependent) Bloodstream, Tumor Microenvironment, Lysosomes This compound ncats.iocancer.gov
    Hydrazone Acidic pH Endosomes, Lysosomes ui.ac.id Doxorubicin-polymer conjugates mdpi.com
    Disulfide Glutathione (GSH) Cytosol rsc.orgacs.org Camptothecin-polymer micelles acs.org

    | Peptide | Specific Enzymes (e.g., Cathepsin B) | Lysosomes ui.ac.id | Paclitaxel-polymer conjugates ui.ac.id |

    Structure-Function Relationships of the Camptothecin Moiety within the Conjugate

    The therapeutic activity of camptothecin is critically dependent on the stability of its α-hydroxy-δ-lactone ring. rsc.orgresearchgate.net At physiological pH (7.4), this active lactone form is in equilibrium with an open-ring carboxylate form, which is inactive and associated with increased toxicity. illinois.eduresearchgate.net A major advantage of conjugating camptothecin to a polymeric carrier is the stabilization of this essential lactone ring. rsc.org

    By attaching the camptothecin to the polymer, typically at the 20-hydroxyl position, the equilibrium is shifted to favor the closed, active lactone configuration. nih.gov This protection enhances the stability of the drug during transit through the bloodstream, ensuring that the active form is delivered to the tumor site. illinois.edu Studies have shown that when encapsulated in polymeric nanoparticles, over 95% of the camptothecin can be maintained in its stable, active lactone form, a significant improvement over the free drug in solution. researchgate.net This stabilization is a key structure-function relationship that underpins the rationale for developing polymer-camptothecin conjugates like this compound.

    Table 4: Stabilization of Camptothecin's Active Lactone Form by Polymeric Carriers

    System Condition Percentage of Active Lactone Form
    CPT loaded in PSA:PEG microparticles researchgate.net In vitro stability measurement 99.2 ± 0.2%

    Effects of Structural Modifications on Camptothecin's Interaction with Topoisomerase I

    The interaction between camptothecin and the topoisomerase I-DNA covalent complex is a critical determinant of its anticancer activity. biochempeg.com Structural modifications to the camptothecin scaffold have profound effects on the stability of this ternary complex. asm.orgdrugbank.com

    Modifications at various positions on the camptothecin rings have been extensively studied to enhance solubility, stability, and potency. openbioinformaticsjournal.com

    A and B Rings: The planarity of the A and B rings is implicated in the drug's ability to inhibit topoisomerase I. nih.gov Substitutions on these rings can influence drug resistance; for instance, breast cancer resistance has been linked to the overexpression of proteins that recognize planar compounds with an OH or amino group at the 10-position of the A-ring. plos.org

    C-7 Position: The C-7 and C-9 positions can accommodate a variety of substituents, which can modulate the drug's properties. aacrjournals.org For example, the introduction of a lipophilic group at this position has been shown to be beneficial for its activity. frontiersin.org

    C-9 and C-10 Positions: Substitutions at the C-9 and C-10 positions with groups like (dimethylamino)methyl and hydroxyl, as seen in topotecan, or the carbonyloxy-piperidino group in irinotecan (B1672180), improve water solubility and antitumor activity compared to the parent compound, camptothecin. cabidigitallibrary.orgopenbioinformaticsjournal.com

    C-12 to C-14 Positions: Substitutions within the C-12 to C-14 region have been found to significantly reduce the potency of the compounds. aacrjournals.org

    Position 14: Steric requirements at position 14 are crucial for activity. nih.gov

    The design of camptothecin derivatives also considers their interaction with drug efflux pumps. For example, understanding the structure-activity relationship of analogs concerning ABCG2 binding may lead to the rational design of better anticancer agents that can overcome this resistance mechanism. d-nb.info

    Elucidation of Key Pharmacophoric Elements for Efficacy

    The key pharmacophoric elements of camptothecin and its derivatives are the structural features essential for their interaction with topoisomerase I and subsequent biological activity. A crucial aspect is the ability of the drug to intercalate into the DNA at the site of cleavage, mimicking a DNA base pair. drugbank.com This intercalation prevents the religation of the cleaved DNA strand, leading to the stabilization of the topoisomerase I-DNA complex and ultimately cell death. drugbank.comresearchgate.netpatsnap.com

    The essential pharmacophoric features include:

    The Pentacyclic Ring System: The planar, rigid pentacyclic structure is fundamental for intercalating into the DNA. frontiersin.org

    The α-Hydroxy Lactone E-Ring: This group is critical for activity. The (S)-configuration of the hydroxyl group at C-20 is essential. aacrjournals.org

    The Pyridone D-Ring: This ring also plays a vital role in the molecule's activity. aacrjournals.org

    Hydrogen Bonding Moieties: Analogs with hydrogen-bonding groups at the 7- through 10-positions can form more stable cleavable complexes with DNA and topoisomerase I. researchgate.net

    A pharmacophore model for camptothecin derivatives interacting with the Top1-DNA complex highlights the importance of hydrogen bond donors and acceptors on the protein or nucleic acid, which contribute to the stability of the ternary complex. frontiersin.orgresearchgate.net

    Computational and In Silico Approaches to SAR of this compound and Analogs

    Computational and in silico methods have become indispensable tools in the design and development of camptothecin derivatives like this compound. openbioinformaticsjournal.com These approaches provide insights into the molecular interactions, stability, and activity of these compounds, guiding the rational design of more effective therapeutic agents. researchgate.netresearchgate.net

    Molecular Dynamics Simulations of Prodrug-Enzyme Interactions

    Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecular systems over time. nih.govmdpi.com These simulations provide detailed information about the conformational changes and stability of the prodrug-enzyme complex. nih.govnih.gov

    In the context of this compound and its analogs, MD simulations can elucidate the binding mechanism by showing how the camptothecin backbone inserts parallel to DNA bases and stabilizes the ternary complex through π-π stacking and hydrogen-bond interactions. frontiersin.org The simulations can reveal that the stability of the drug-protein complex is a key factor, with more stable complexes correlating with higher activity. plos.org For instance, MD simulations can show that the addition of certain side chains can enhance the stability of the complex through interactions with protein or nucleic acid residues. frontiersin.org The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics from MD simulations that indicate the stability of the complex. nih.govplos.org

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Conjugates and Released Drug

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. imist.maprotoqsar.com This method is crucial in modern medicinal chemistry for predicting the activity of new compounds. imist.ma

    For camptothecin analogs, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed. unar.ac.id These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate with the biological activity. unar.ac.id By analyzing the contour maps generated from these models, researchers can identify regions of the molecule where modifications are likely to enhance or decrease activity, thus guiding the design of more potent analogs. imist.maunar.ac.id QSAR models have been successfully used to design novel camptothecin analogs with therapeutic profiles comparable or superior to existing drugs like Topotecan. researchgate.net

    Table 1: Key Parameters in QSAR Modeling

    Parameter Description
    r² (non-cross-validated) Defines the goodness of fit of the QSAR model. mdpi.com
    q² (cross-validated) Defines the goodness of prediction of the QSAR model. mdpi.com
    F-test value Indicates the statistical confidence of the model. mdpi.com

    | Descriptors | Numerical parameters that characterize the molecular structure (e.g., steric, electrostatic, hydrophobic properties). protoqsar.com |

    Predictive Modeling for Prodrug Stability and Release Kinetics

    This compound is a prodrug, meaning it is administered in an inactive form and then converted to the active drug, in this case, a camptothecin analog, within the body. vdoc.pub Predictive modeling is essential for understanding and optimizing the stability of the prodrug and the kinetics of its conversion to the active form.

    The stability of the lactone E-ring is a critical factor, as its hydrolysis leads to inactivation. nih.gov Esterification of the 20-OH group is a common prodrug strategy to stabilize this ring. nih.gov The kinetic stability of nanoassemblies of lipophilic prodrugs significantly influences the drug release rate. nih.gov For instance, prodrugs with shorter alkyl chains or higher degrees of unsaturation tend to have poorer kinetic stability, leading to faster drug release. nih.gov

    Pharmacokinetic modeling and simulation can be used to predict the plasma profile of the released active drug from a prodrug formulation, especially when direct analytical measurement is challenging. nih.gov These models can help in understanding the bioavailability of the active drug and can be used to interpret preclinical toxicology studies and guide clinical dosing regimens. nih.gov The release of a drug from a prodrug system can be designed to follow specific kinetics, such as zero-order release, to maintain a constant drug concentration over a prolonged period. mdpi.com

    Table 2: Compound Names Mentioned

    Compound Name
    This compound
    Camptothecin
    Topotecan
    Irinotecan
    SN-38
    Exatecan
    Belotecan
    Paclitaxel
    Doxorubicin
    Docetaxel
    Cabazitaxel
    Imatinib
    Omacetaxine mepesuccinate
    Homoharringtonine
    Rutaecarpine
    Ginkgetin
    Dehydroevodiamine
    Daurisoline
    Ketoprofen-CPT
    Naproxen-CPT
    FL118
    AI-III-52

    Advanced Research Directions and Future Prospects for Polymer Drug Conjugates

    Exploration of Novel Polymeric Delivery Systems for Camptothecin (B557342) Analogs

    The development of sophisticated polymeric carriers is a cornerstone of advancing polymer-drug conjugate technology. For camptothecin analogs like Mureletecan, research is focused on creating delivery systems that offer controlled and targeted release of the cytotoxic agent. An early example of a this compound polymer-drug conjugate was an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugate, also known as PNU-166148 (MAG-CPT). nih.govnih.gov This first-generation conjugate entered Phase I clinical trials. nih.govnih.gov However, the trial was halted due to observations of serious cumulative bladder toxicity and a lack of significant antitumor activity. nih.gov This outcome was attributed to the conjugate's low molecular weight (approximately 18 kDa), which led to rapid clearance through the kidneys, and an unsuitable rate of drug release. nih.gov These findings have spurred the exploration of more advanced and effective polymeric delivery systems.

    Development of Stimuli-Responsive Polymer Systems for Targeted Release

    Stimuli-responsive polymers are designed to release their therapeutic payload in response to specific triggers within the tumor microenvironment, such as changes in pH, temperature, or the presence of certain enzymes. semanticscholar.orgnih.gov The tumor microenvironment is often characterized by mild acidity compared to normal tissues. This has led to the development of pH-sensitive linkers, such as hydrazones, in HPMA-based conjugates that are stable at the physiological pH of blood (pH 7.4) but cleave to release the drug in the acidic environment of tumors and endosomes (pH ~5–6). nih.gov

    Thermo-responsive polymers, which undergo a phase transition at slightly elevated temperatures, are also being investigated. nih.gov Since tumors can have a slightly higher temperature than surrounding tissues due to increased metabolic activity, these polymers can be designed to release their drug cargo preferentially within the tumor. nih.gov While specific applications of these stimuli-responsive systems to this compound have not been extensively reported, they represent a promising avenue for developing next-generation conjugates that could overcome the limitations of early this compound-polymer constructs.

    Application of Nanomedicine Formulations (e.g., micelles, dendrimers)

    Nanomedicine offers a range of platforms for the delivery of camptothecin analogs. Polymeric micelles and dendrimers are of particular interest due to their unique structural properties.

    Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers. They possess a hydrophobic core that can encapsulate poorly water-soluble drugs like this compound, and a hydrophilic shell that provides stability in aqueous environments and can be functionalized for targeting. nih.gov Dendrimeric micelles, which are unimolecular, offer the advantage of not being dependent on a critical micelle concentration, providing greater stability. nih.gov

    Dendrimers: These are highly branched, monodisperse macromolecules with a large number of surface functional groups. nih.govnih.gov Their well-defined structure allows for precise control over drug loading and release. nih.gov Dendrimers can carry drug molecules within their interior or conjugated to their surface, and their surfaces can be modified to improve biocompatibility and targeting. mdpi.com

    While the direct application of these nanomedicine formulations specifically to this compound is not yet widely documented in preclinical studies, the successful application to other camptothecins suggests their potential for developing more effective this compound delivery systems.

    Synergistic Combination Strategies in Preclinical Models

    The efficacy of this compound polymer-drug conjugates could potentially be enhanced through combination with other therapeutic agents. Such strategies aim to target multiple pathways involved in cancer progression and overcome drug resistance.

    Co-administration with DNA Repair Inhibitors

    Camptothecin analogs like this compound exert their cytotoxic effects by inhibiting topoisomerase I, leading to DNA single-strand breaks. These breaks can be converted into lethal double-strand breaks during DNA replication. Cancer cells have various DNA repair mechanisms to counteract this damage. Therefore, combining this compound with inhibitors of DNA repair pathways, such as PARP (poly(ADP-ribose) polymerase) inhibitors, is a rational therapeutic strategy. PARP inhibitors can prevent the repair of single-strand breaks, leading to an accumulation of DNA damage and enhancing the cytotoxic effect of this compound. While preclinical studies specifically combining a this compound conjugate with DNA repair inhibitors are not extensively reported, this approach holds significant promise for future research.

    Integration with Other Molecularly Targeted Agents

    Molecularly targeted agents, such as those that inhibit signaling pathways crucial for tumor growth and survival (e.g., EGFR inhibitors), represent another class of drugs for potential combination with this compound. By simultaneously targeting different aspects of cancer cell biology, such combinations could lead to synergistic antitumor effects and overcome resistance mechanisms. The development of preclinical models to test these combinations would be a critical step in validating their therapeutic potential.

    Development of Advanced Preclinical Models for Conjugate Evaluation

    The evaluation of novel polymer-drug conjugates requires sophisticated preclinical models that can accurately predict their clinical performance. For camptothecin-polymer conjugates, various human tumor xenograft models in mice have been instrumental in assessing antitumor efficacy. aacrjournals.orgnih.gov For instance, the preclinical evaluation of the camptothecin-polymer conjugate IT-101 involved multiple human lymphoma and other cancer xenograft models, which provided the basis for its progression to clinical trials. aacrjournals.orgnih.gov

    Future preclinical studies for this compound conjugates would benefit from the use of patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and biology of human tumors. Additionally, advanced imaging techniques can be employed to study the biodistribution and tumor accumulation of the conjugates in real-time. These advanced preclinical models will be essential for selecting the most promising this compound-polymer conjugate candidates for clinical development and for understanding the mechanisms underlying their therapeutic effects.

    Use of Patient-Derived Xenograft (PDX) Models

    Patient-derived xenograft (PDX) models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a superior preclinical tool for evaluating anticancer therapies. d-nb.inforesearchgate.netmdpi.com Unlike traditional cell line-derived xenografts, PDX models largely retain the histological and genetic characteristics of the original human tumor. d-nb.inforesearchgate.netmdpi.com This fidelity to the patient's cancer makes them invaluable for assessing the efficacy of novel treatments like polymer-drug conjugates.

    For a compound such as this compound, PDX models offer a platform to investigate its antitumor activity across a diverse range of patient-specific tumor microenvironments. This is crucial as the enhanced permeability and retention (EPR) effect, a key mechanism for the tumor targeting of polymer conjugates, can vary significantly between different tumor types and individual patients. Research in PDX models would allow for the correlation of this compound's efficacy with specific tumor characteristics, potentially identifying biomarkers for patient stratification. While preclinical studies on similar camptothecin-polymer conjugates have been conducted in human lymphoma xenografts, specific data on this compound in PDX models is not extensively available in public literature. nih.gov

    Table 1: Comparison of Preclinical Cancer Models

    Model TypeAdvantagesDisadvantagesRelevance for this compound
    Cell Line-Derived XenograftsHigh reproducibility, low cost, rapid tumor growth.Lack of tumor heterogeneity, poor reflection of patient tumor microenvironment.Initial efficacy screening.
    Patient-Derived Xenografts (PDX) Preservation of original tumor heterogeneity and microenvironment, higher predictive value for clinical outcomes. d-nb.inforesearchgate.netmdpi.comHigher cost, longer time to establish, potential for mouse stroma to replace human stroma over passages. mdpi.comEvaluation of efficacy in a clinically relevant setting, identification of predictive biomarkers.

    Microfluidic and Organ-on-a-Chip Systems for In Vitro-In Vivo Correlation

    Microfluidic and organ-on-a-chip technologies are revolutionizing preclinical drug development by providing in vitro models that more accurately mimic human physiology. nih.govresearchgate.net These systems allow for the precise control of the cellular microenvironment, including fluid flow, nutrient gradients, and mechanical cues, offering a more realistic platform for studying drug efficacy and toxicity compared to static 2D cell cultures. nih.govresearchgate.netnih.govsciexplor.commdpi.com

    For a polymer-drug conjugate like this compound, organ-on-a-chip models of tumors can be used to study its penetration through vascular barriers and into the tumor tissue. Furthermore, multi-organ chips can be employed to investigate the metabolism of this compound and the potential off-target toxicities of its released active metabolite, camptothecin, in a more physiologically relevant context. nih.gov This can provide valuable data for in vitro-in vivo correlation and help in refining the design of future polymer-drug conjugates. While the application of these technologies to polymer-drug conjugates is an active area of research, specific studies involving this compound in such systems have not been widely published. sciexplor.com

    Table 2: Applications of Organ-on-a-Chip Technology in Polymer-Drug Conjugate Research

    ApplicationDescriptionPotential Insights for this compound
    Tumor-on-a-Chip A microfluidic device containing cultured cancer cells that mimics the tumor microenvironment. sciexplor.comEvaluation of tumor penetration, efficacy in a 3D setting, and the influence of the tumor microenvironment on drug release.
    Liver-on-a-Chip A microfluidic model of the liver to study drug metabolism and hepatotoxicity. nih.govUnderstanding the metabolic fate of the polymer carrier and the released camptothecin, and assessing potential liver toxicity.
    Multi-Organ-Chip An integrated system with multiple organ models to study systemic drug effects. nih.govInvestigation of the interplay between drug metabolism, efficacy, and toxicity in different organs.

    Bioanalytical Methodologies for this compound and its Active Metabolites

    The complex structure of polymer-drug conjugates necessitates sophisticated bioanalytical methods to accurately characterize their pharmacokinetics and biodistribution.

    Advanced Chromatography and Mass Spectrometry for Quantitation in Biological Matrices

    Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and robustness. wuxiapptec.comchromatographyonline.combioanalysis-zone.comnih.govnih.gov For this compound, LC-MS/MS methods would be crucial for quantifying the intact polymer conjugate, the released camptothecin, and any other metabolites in plasma, tumor tissue, and other organs.

    The development of such methods involves several key steps:

    Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be employed.

    Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used to separate this compound and its metabolites from endogenous components of the sample.

    Mass Spectrometric Detection: A tandem mass spectrometer would be used for the sensitive and selective detection and quantification of the analytes.

    While the principles of these methods are well-established, the specific parameters for the analysis of this compound would need to be optimized. wuxiapptec.comchromatographyonline.combioanalysis-zone.comnih.govnih.gov

    Imaging Techniques for In Vivo Prodrug Distribution in Preclinical Settings

    In vivo imaging techniques provide a non-invasive means to visualize the biodistribution of polymer-drug conjugates in real-time within a living organism. These techniques are invaluable for understanding the tumor-targeting efficiency and off-target accumulation of compounds like this compound.

    Several imaging modalities can be employed for this purpose:

    Fluorescence Imaging: The polymer backbone of this compound could be labeled with a fluorescent dye, allowing for its visualization using optical imaging systems. This can provide information on the accumulation of the conjugate in the tumor and other organs.

    Positron Emission Tomography (PET): By incorporating a positron-emitting radionuclide into the polymer conjugate, PET imaging can provide quantitative information on its biodistribution with high sensitivity.

    Magnetic Resonance Imaging (MRI): The polymer could be labeled with a contrast agent, such as gadolinium, to enable its detection by MRI. This would allow for high-resolution anatomical imaging of the conjugate's distribution.

    Q & A

    Basic Research Questions

    Q. How can researchers formulate a focused research question to investigate Mureletecan’s mechanisms of action?

    • Methodological Answer : Begin by conducting a systematic literature review to identify gaps in understanding this compound’s biochemical pathways. Structure the question to address specificity (e.g., "How does this compound inhibit [specific enzyme] in vitro?"). Ensure the question adheres to criteria of clarity, conciseness, and alignment with theoretical frameworks . Avoid overly broad phrasing; instead, narrow the scope using ’s "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

    Q. What experimental protocols are critical for ensuring reproducibility in this compound synthesis?

    • Methodological Answer : Document all steps meticulously, including reagent purity (e.g., HPLC-grade solvents), reaction conditions (temperature, pH), and instrumentation calibration. Follow guidelines from and , which emphasize detailed descriptions of materials, equipment, and procedures (e.g., "Specify centrifugation speeds and durations for protein isolation") . Validate synthesis outcomes using orthogonal analytical methods (e.g., NMR, mass spectrometry) and include raw data in supplementary materials .

    Q. Which statistical methods are appropriate for preliminary analysis of this compound’s efficacy in preclinical trials?

    • Methodological Answer : For initial dose-response studies, use non-parametric tests (e.g., Mann-Whitney U test) to account for small sample sizes. Apply ANOVA for multi-group comparisons, ensuring assumptions like homogeneity of variance are met. Reference ’s advice to avoid overreliance on p-values; instead, report effect sizes and confidence intervals .

    Advanced Research Questions

    Q. How can mixed-methods approaches resolve discrepancies in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data?

    • Methodological Answer : Design a sequential exploratory study:

    • Quantitative Phase : Conduct PK modeling (e.g., non-compartmental analysis) to identify outliers in plasma concentration-time curves.
    • Qualitative Phase : Perform in-depth interviews with researchers to contextualize methodological variations (e.g., sampling intervals, assay techniques).
    • Integration : Use triangulation to reconcile contradictions, as per ’s mixed-methods framework .

    Q. What strategies address contradictions in this compound’s reported cytotoxicity across cell lines?

    • Methodological Answer : Systematically compare experimental variables:

    • Cell Culture Conditions : Assess media composition, passage numbers, and hypoxia effects .
    • Data Normalization : Standardize viability assays (e.g., MTT vs. ATP luminescence) using internal controls .
    • Meta-Analysis : Apply random-effects models to quantify heterogeneity across studies, referencing ’s iterative approach to qualitative data interpretation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.